

# CREBBP-IN-9 target validation in cancer cells

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## Compound of Interest

Compound Name: CREBBP-IN-9

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An In-Depth Technical Guide to the Target Validation of CREBBP Inhibitors in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

CREB-binding protein (CREBBP) is a critical transcriptional co-activator and histone acetyltransferase (HAT) frequently implicated in the pathogenesis of various cancers, including hematological malignancies, prostate cancer, and breast cancer. Its dual function—acetylating histones to regulate chromatin structure and acting as a scaffold for transcription factor assembly—makes it a compelling therapeutic target. Inhibition of CREBBP can disrupt oncogenic gene expression programs, leading to anti-tumor effects. This guide provides a comprehensive overview of the methodologies used to validate the targeting of CREBBP in cancer cells.

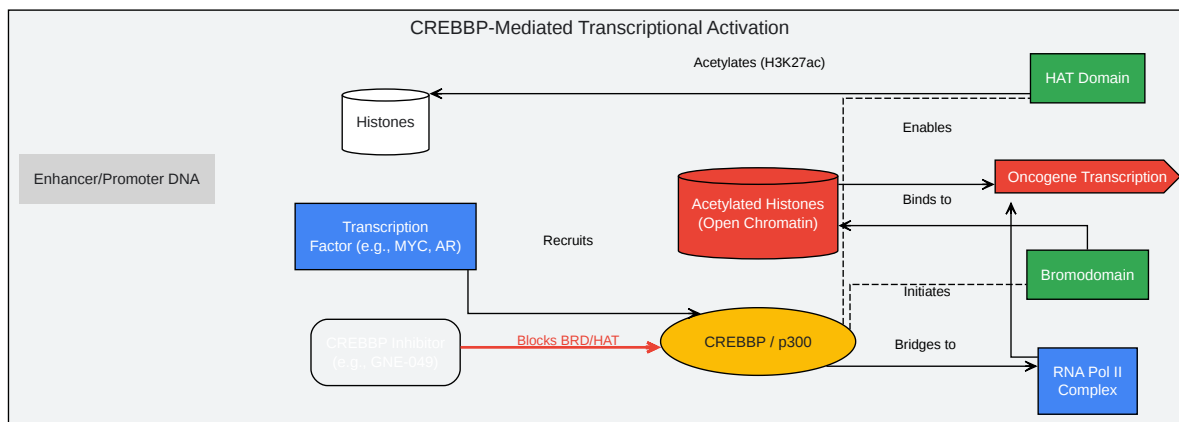
While this document is centered on the target validation of CREBBP inhibitors, it is important to note that specific public data for the research compound **CREBBP-IN-9** (a molecule identified via high-throughput computational docking) is limited.<sup>[1][2]</sup> Therefore, this guide will use well-characterized, potent, and selective CREBBP inhibitors such as GNE-049, CCS1477 (Inobrodib), and SGC-CBP30 as exemplars to detail the robust experimental framework required for target validation.

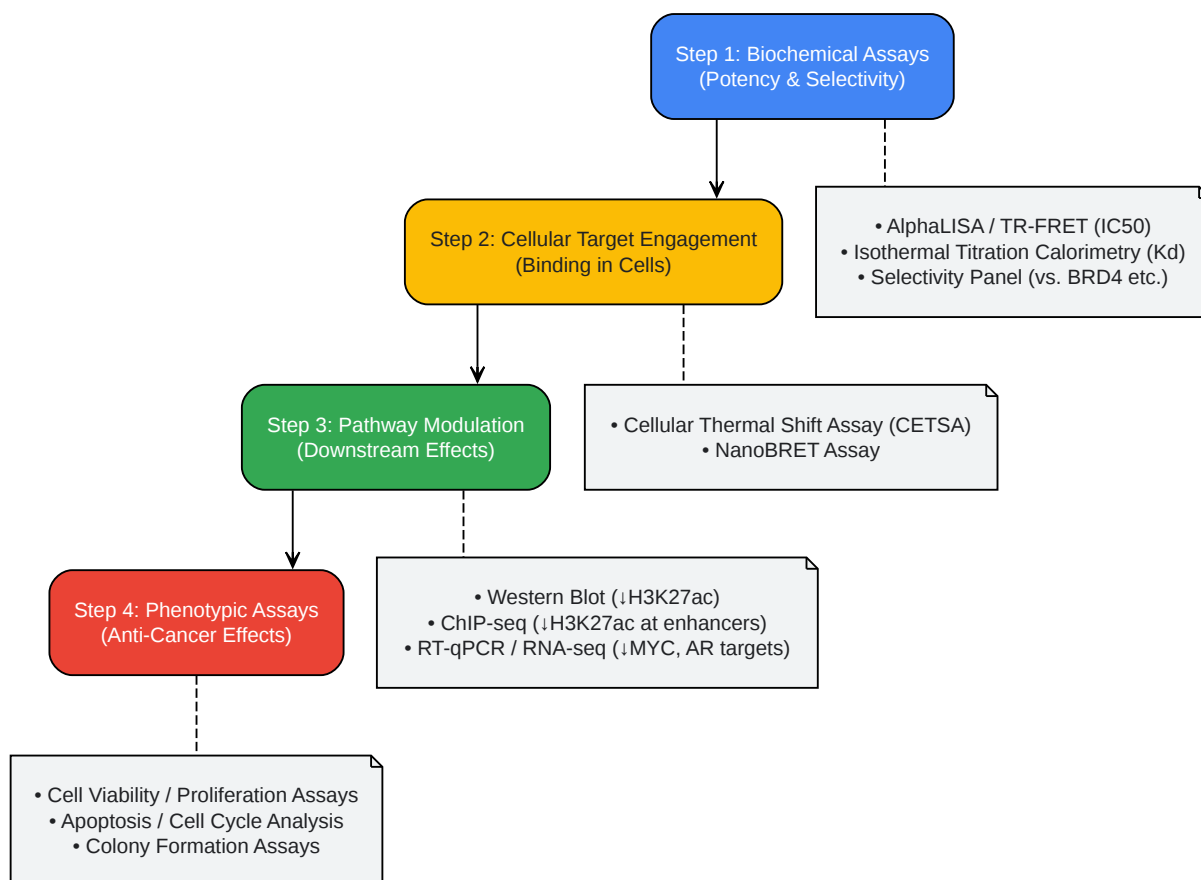
## CREBBP Function and Rationale for Targeting in Cancer

CREBBP and its close paralog, EP300, are large, multi-domain proteins that function as master regulators of gene expression.<sup>[3]</sup> They do not bind to DNA directly but are recruited to specific gene loci by transcription factors. Once recruited, they exert their function through two primary mechanisms:

- **Histone Acetyltransferase (HAT) Activity:** CREBBP acetylates lysine residues on histone tails (e.g., H3K18, H3K27), which neutralizes their positive charge, leading to a more open chromatin structure that facilitates transcription.<sup>[4]</sup> Loss of CREBBP function can result in focal depletion of H3K27 acetylation (H3K27ac) at key enhancer regions.<sup>[5]</sup>
- **Scaffolding Function:** CREBBP possesses multiple protein-binding domains, including a bromodomain that recognizes acetylated lysines, allowing it to act as a bridge between transcription factors and the basal transcription machinery (RNA Polymerase II complex).<sup>[6]</sup>

In cancer, CREBBP function can be dysregulated through mutations or abnormal expression.<sup>[3]</sup> This dysregulation often leads to the sustained expression of oncogenes such as MYC and the Androgen Receptor (AR), which are critical drivers of tumor proliferation and survival.<sup>[7][8]</sup> Therefore, inhibiting CREBBP's activity—either by targeting its catalytic HAT domain or its acetyl-lysine binding bromodomain—is a promising strategy to suppress these oncogenic programs.<sup>[3]</sup>





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